molecular formula C10H18O B2529504 Bicyclo[3.2.2]nonan-1-ylmethanol CAS No. 65313-50-0

Bicyclo[3.2.2]nonan-1-ylmethanol

Cat. No.: B2529504
CAS No.: 65313-50-0
M. Wt: 154.253
InChI Key: VTXSMKXAJAQBLB-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonan-1-ylmethanol is an organic compound with the molecular formula C₁₀H₁₈O. It is a bicyclic alcohol, characterized by a unique structure that includes a bicyclo[3.2.2]nonane framework.

Properties

IUPAC Name

1-bicyclo[3.2.2]nonanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9,11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXSMKXAJAQBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.2]nonan-1-ylmethanol can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by reduction. For example, the Diels-Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can be heated to form homobarrelenone, which can then be reduced to yield this compound .

Industrial Production Methods: While specific industrial production methods for bicyclo[32Techniques like high-pressure cycloaddition and thermal cycloreversion can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.2]nonan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of this compound .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Bicyclo[3.2.2]nonan-1-ylmethanol serves as a significant building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile precursor in organic reactions. It can undergo oxidation to yield ketones or carboxylic acids, reduction to form alcohols or amines, and nucleophilic substitution to introduce different functional groups onto the bicyclic framework.

Synthetic Routes
The synthesis of this compound can be achieved through several methods:

  • Diels-Alder Reaction : A common approach involves the Diels-Alder reaction followed by reduction, which effectively constructs the bicyclic structure.
  • Oxidative and Reductive Transformations : It can be oxidized using reagents like potassium permanganate or chromium trioxide, and reduced using lithium aluminum hydride or sodium borohydride .

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have shown that certain derivatives can inhibit the growth of various pathogens and cancer cell lines, suggesting their potential as therapeutic agents .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Industrial Applications

Material Science
In industrial contexts, this compound is utilized in the development of new materials due to its structural stability and reactivity. It can be employed in creating stable molecular probes and other industrial chemicals that require specific structural properties for functionality .

Pharmaceutical Development
The compound is also investigated for its role as a precursor in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs with enhanced efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of bicyclo[3.2.2]nonan-1-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, a fungal P450 enzyme has been found to catalyze the formation of a bicyclo[3.2.2]nonane structure through a two-step mechanism involving dimerization and cyclization . This process highlights the compound’s potential in enzymatic and biomimetic synthesis.

Comparison with Similar Compounds

Uniqueness: Bicyclo[322]nonan-1-ylmethanol is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity

Biological Activity

Bicyclo[3.2.2]nonan-1-ylmethanol is a bicyclic compound with potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which influences its biological properties. The synthesis of this compound can involve several methods, including solvolysis and various chemical transformations that yield derivatives with enhanced activity.

Biological Activity Overview

The biological activities of bicyclo[3.2.2]nonan derivatives have been investigated primarily concerning their antiprotozoal, antibacterial, and anticancer properties. Below is a summary of key findings:

  • Antiprotozoal Activity : Studies have shown that certain bicyclo[3.2.2]nonan derivatives exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds derived from this structure demonstrated IC50 values ranging from 0.023 to 0.694 µM against resistant strains of P. falciparum .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. This activity is attributed to the structural features that enhance interaction with microbial targets .
  • Anticancer Potential : Bicyclo[3.2.2]nonan compounds have been evaluated for their anticancer properties, particularly in inhibiting cancer cell lines such as KB and MCF7. The mechanism often involves the inhibition of specific enzymes related to cancer proliferation .

The mechanisms underlying the biological activities of this compound and its derivatives are diverse:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells .
  • Receptor Interaction : The ability of bicyclo compounds to interact with specific receptors has been noted, potentially leading to altered cellular signaling pathways that affect growth and survival .

Case Studies

Several case studies highlight the practical applications and efficacy of bicyclo[3.2.2]nonan derivatives:

  • Antimalarial Activity : A series of synthesized 3-azabicyclo[3.2.2]nonanes were tested against P.falciparum and showed remarkable potency with IC50 values comparable to established antimalarial drugs .
    CompoundIC50 (µM)Activity
    Compound 60.023Highly active
    Compound 70.033Highly active
    Pyrimethamine0.017Reference
  • Antitrypanosomal Activity : Research indicated that certain bicyclic compounds exhibited significant activity against Trypanosoma brucei, suggesting potential for treating sleeping sickness .

Q & A

Q. What synthetic strategies are effective for preparing bicyclo[3.2.2]nonan-1-ylmethanol, and how do reaction conditions influence product yield?

The synthesis of bicyclo[3.2.2]nonane derivatives often involves cycloaddition or rearrangement reactions. For example, photolysis of bicyclo[2.2.2]octyldiazomethane generates bicyclo[3.2.2]non-1-ene via rearrangement, which can be functionalized further to introduce hydroxyl groups . Reaction optimization is critical: in analogous systems, water content must be tightly controlled (0.65–0.75 equivalents) to minimize side reactions like retro-Dieckmann processes or hydrolysis of intermediates . Computational modeling of transition states (e.g., using density functional theory) can guide condition selection to favor the desired product.

Q. How can the structural rigidity of this compound be exploited in drug design?

The bicyclo[3.2.2]nonane scaffold imposes conformational constraints, making it valuable for mimicking bioactive natural products or stabilizing peptide structures. For instance, 1,4-diazabicyclo[3.2.2]nonane derivatives have been patented as therapeutic agents targeting neurological receptors . The methanol substituent enhances solubility and enables further functionalization (e.g., esterification or carbamate formation) for pharmacokinetic optimization .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR Spectroscopy : Key for confirming bicyclic structure and substituent positions. For example, ¹H NMR can distinguish bridgehead protons (δ ~1.5–2.5 ppm) and hydroxyl groups (δ ~1.0–5.0 ppm, depending on hydrogen bonding) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, while tandem MS/MS elucidates fragmentation patterns of functionalized derivatives .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its stability under acidic or basic conditions?

The bicyclo[3.2.2]nonane system exhibits strain due to non-ideal bond angles, making it prone to ring-opening under strong acids or bases. For example, superacidic conditions protonate bridgehead carbons, leading to carbocation intermediates that may rearrange or react with nucleophiles . Stability studies using pH-dependent kinetic assays (e.g., HPLC monitoring) are recommended to identify degradation pathways.

Q. What computational methods are used to predict the reactivity of this compound in catalytic systems?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and catalyst-substrate interactions in transition-metal-catalyzed reactions.
  • Density Functional Theory (DFT) : Calculates activation energies for key steps (e.g., oxidative addition in Pd-catalyzed couplings) .
  • Docking Studies : Predict binding affinities for enzyme targets (e.g., proteases or kinases) by analyzing steric and electronic complementarity .

Q. How can contradictions in reported biological activities of bicyclo[3.2.2]nonane derivatives be resolved?

Discrepancies often arise from differences in assay conditions or impurity profiles. For example, residual solvents (e.g., methanol) in synthetic batches may inhibit enzymes non-specifically. Mitigation strategies include:

  • Purity Validation : Use orthogonal methods (HPLC, GC-MS) to ensure >95% purity .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .
  • Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335 risk) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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